tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates This compound features a tert-butyl group, a brominated pyrrole ring, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-1H-pyrrole.
Formation of Carbamate: The brominated pyrrole is then reacted with tert-butyl chloroformate and N-methylamine under basic conditions to form the desired carbamate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrrole ring or the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyrrole derivatives.
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Hydrolysis: Corresponding amine and alcohol.
Scientific Research Applications
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(5-bromo-1H-indol-3-yl)methyl]-N-methylcarbamate
- tert-butyl N-[(5-chloro-1H-pyrrol-3-yl)methyl]-N-methylcarbamate
- tert-butyl N-[(5-bromo-1H-pyrrol-2-yl)methyl]-N-methylcarbamate
Uniqueness
tert-butyl N-[(5-bromo-1H-pyrrol-3-yl)methyl]-N-methylcarbamate is unique due to the specific positioning of the bromine atom on the pyrrole ring and the presence of the tert-butyl and methylcarbamate groups
Properties
CAS No. |
881678-16-6 |
---|---|
Molecular Formula |
C11H17BrN2O2 |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
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